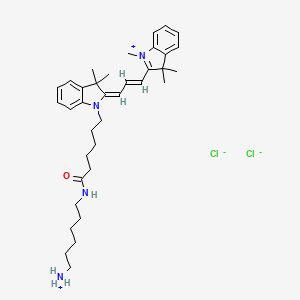
Dactylocycline D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dactylocyclines is novel tetracycline derivatives produced by a Dactylosporangium sp. A screen for antibiotics with activity against tetracycline-resistant microorganisms has led to the isolation of Dactylosporangium sp. (ATCC 53693), a producer of several novel tetracycline derivatives. The major fermentation products, dactylocyclines A and B, were purified and MIC values determined against tetracycline-resistant and tetracycline-sensitive Gram-positive bacteria. The dactylocyclines represent the first naturally occurring tetracycline C2 amides which lack cross resistance with tetracycline.
Applications De Recherche Scientifique
Stereochemistry and Structural Characteristics
Dactylocycline D, a tetracycline derivative, exhibits a unique stereochemical configuration. Studies have shown that while it shares the common tetracycline family absolute configuration at carbons 4, 4a, 5a, and 12a, the stereochemistry around the C-6 carbon is reversed compared to previously investigated tetracyclines. This distinct stereochemistry could influence its biological activity and interactions with biological molecules (Devasthale et al., 1992).
Antibacterial Properties and Resistance
The dactylocyclines, including Dactylocycline D, have been identified for their activity against tetracycline-resistant microorganisms. They represent the first naturally occurring tetracycline C2 amides which lack cross-resistance with tetracycline, indicating potential for treating resistant bacterial strains. This characteristic opens avenues for their use in combating antibiotic-resistant infections (Wells et al., 1992).
Mechanism of Action in Cancer Therapy
Dactylocycline D, under its alias dactinomycin (actinomycin D), has been studied for its role in cancer therapy. It functions as an antitumor antibiotic and is used in treating specific pediatric and adult cancers. Research has shown that it can trigger pre-mortem stress signals in cancer cells, leading to immunogenic cell death and potentially aiding in cancer treatment through immune-dependent anticancer effects (Humeau et al., 2020).
Delivery Systems for Cancer Treatment
Studies on daunomycin, a related compound, have examined its delivery using graphene quantum dots to DNA duplexes. This research provides insights into the dynamics of drug delivery and its interaction with nuclear DNA, which could be applicable to the delivery of dactylocycline D in cancer treatment. Understanding these mechanisms is crucial for enhancing its applicability in medical science (Sinha & Purkayastha, 2020).
Signaling Pathways in Cancer Treatment
The study of daunorubicin, another related compound, provides insights into the signaling pathways activated during cancer treatment. These pathways are influenced by lipid products and reactive oxygen species, among other factors. Understanding these mechanisms can contribute to better understanding the effects and potential applications of dactylocycline D in cancer therapy (Laurent & Jaffrézou, 2001).
Propriétés
Numéro CAS |
146064-00-8 |
|---|---|
Nom du produit |
Dactylocycline D |
Formule moléculaire |
C33H42ClN3O14 |
Poids moléculaire |
740.16 |
Nom IUPAC |
6-((4-(acetoxyamino)-5-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-7-chloro-4-(dimethylamino)-3,4a,10,12,12a-pentahydroxy-8-methoxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C33H42ClN3O14/c1-12-28(48-8)30(3,36-51-13(2)38)11-17(49-12)50-31(4)14-10-32(45)25(37(5)6)24(41)20(29(35)44)27(43)33(32,46)26(42)18(14)23(40)19-15(39)9-16(47-7)22(34)21(19)31/h9,12,14,17,25,28,36,39,41-42,45-46H,10-11H2,1-8H3,(H2,35,44) |
Clé InChI |
ZTPDMLXIUOFULV-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2(c3c(c(cc(c3Cl)OC)O)C(=O)C4=C(C5(C(=O)C(=C(C(C5(CC42)O)N(C)C)O)C(=O)N)O)O)C)(C)NOC(=O)C)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dactylocycline D; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid](/img/structure/B606850.png)
![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)



![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)